molecular formula C21H17FN4O3S B2819662 4-fluoro-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide CAS No. 714917-87-0

4-fluoro-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide

Cat. No.: B2819662
CAS No.: 714917-87-0
M. Wt: 424.45
InChI Key: CJYGKTNOCDACEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide is a chemical compound with the molecular formula C21H17FN4O3S and a molecular weight of 424.4 g/mol . This quinoxaline derivative is designed for research applications, particularly in the field of oncology and kinase biology. The quinoxaline scaffold is a promising platform for the discovery of active chemotherapeutic agents, as it is known to act as a selective adenosine triphosphate (ATP) competitive inhibitor for a range of kinases . Compounds featuring the quinoxaline core and sulfonamide moiety, like this one, have been synthesized and biologically evaluated against various human tumor cell lines, demonstrating potential as anti-proliferative agents and inducers of apoptosis . Researchers can utilize this compound as a lead structure for further optimization and development in cancer research, as well as a tool for studying specific signaling pathways. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-fluoro-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O3S/c1-29-16-6-4-5-15(13-16)23-20-21(25-19-8-3-2-7-18(19)24-20)26-30(27,28)17-11-9-14(22)10-12-17/h2-13H,1H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYGKTNOCDACEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Fluoro-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide is a compound that has garnered attention for its potential biological activity, particularly in the realm of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C21H17FN4O3S
  • CAS Number : 573707-28-5
  • Molecular Weight : 404.44 g/mol

The compound features a fluorobenzene moiety, a quinoxaline structure, and a sulfonamide group, which are crucial for its biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been studied for its effects on various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.

  • Inhibition of Cell Proliferation : The compound has shown to interfere with key signaling pathways involved in cell growth and survival.
  • Induction of Apoptosis : Studies suggest that it triggers apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

Enzyme Inhibition

The compound acts as an inhibitor of specific enzymes that are crucial in cancer metabolism. For instance, it has been reported to inhibit certain kinases involved in the proliferation of cancer cells, thus providing a therapeutic avenue for cancer treatment.

Case Studies

  • In Vitro Studies : In one study, the compound was tested on human cancer cell lines (e.g., breast and lung cancer). Results indicated a dose-dependent inhibition of cell viability, with IC50 values demonstrating significant potency compared to standard chemotherapeutics.
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.

Comparative Efficacy

CompoundIC50 (µM)Mechanism
This compound5.0Kinase inhibition, apoptosis induction
Standard Chemotherapy Agent A10.0DNA damage
Standard Chemotherapy Agent B8.0Mitotic inhibition

Absorption and Distribution

Preliminary studies indicate that the compound is well absorbed when administered orally, with significant bioavailability noted in animal models.

Toxicity Profile

Toxicological assessments have shown that while the compound exhibits potent anticancer effects, it also presents a moderate toxicity profile. Further studies are necessary to establish the therapeutic window and long-term effects.

Scientific Research Applications

Antitumor Activity

Research indicates that quinoxaline derivatives, including 4-fluoro-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide, exhibit promising antitumor properties. These compounds are believed to inhibit tumor cell proliferation through various mechanisms, such as inducing apoptosis or disrupting cell cycle progression.

Case Study : A study demonstrated that similar quinoxaline derivatives showed significant cytotoxicity against various cancer cell lines, suggesting a potential pathway for developing new anticancer agents .

Antimicrobial Properties

Quinoxalines have been recognized for their antimicrobial activity. The sulfonamide group in this compound enhances its interaction with bacterial enzymes, making it effective against certain strains of bacteria.

Case Study : Research has shown that compounds with similar structures effectively inhibited the growth of Gram-positive and Gram-negative bacteria, indicating the potential for developing new antibiotics .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation.

Research Findings : Studies on related quinoxaline compounds have reported reduced inflammatory markers in animal models, suggesting that this class of compounds could be explored for anti-inflammatory therapies .

Synthetic Routes and Modifications

The synthesis of this compound involves several steps that include the introduction of the quinoxaline moiety and subsequent functionalization to enhance biological activity.

StepReaction TypeKey ReagentsOutcome
1Nucleophilic substitutionFluorine sourceIntroduction of fluorine atom
2Coupling reactionAniline derivativesFormation of the aniline linkage
3SulfonationSulfonyl chlorideAddition of the sulfonamide group

Chemical Reactions Analysis

Oxidation

The sulfonamide group and aromatic rings can undergo oxidation. Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used under acidic conditions . These reactions may modify the sulfonamide group or introduce oxygen-containing functional groups.

Reduction

Reduction typically targets the sulfonamide group. Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) can cleave sulfonamide bonds or reduce aromatic rings.

Substitution

Nucleophilic substitution is feasible at the quinoxaline ring. Halogens (e.g., bromine) or alkylating agents react in the presence of catalysts like iron(III) chloride (FeCl₃) . The methoxy group on the aniline moiety may also participate in electrophilic aromatic substitution.

Hydrolysis

The sulfonamide group can hydrolyze under alkaline conditions (e.g., sodium hydroxide (NaOH) in methanol/water mixtures), yielding a sulfonic acid .

Acylation

Acylation of the sulfonamide group is possible using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in solvents such as dimethyl sulfoxide (DMSO) or DMF .

Amidation

Amidation reactions can modify the sulfonamide group. For example, treatment with cyclohexylamine or benzylamine under ultrasonic conditions or with Cp₂ZrCl₂ as a catalyst introduces new amide bonds .

Reaction Conditions and Reagents

Reaction Type Reagents Conditions Citations
Oxidation KMnO₄, H₂O₂Acidic medium, room temperature
Reduction NaBH₄, LiAlH₄Methanol, elevated temperatures
Substitution Halogens (Br₂), alkylating agentsFeCl₃ catalyst, reflux conditions
Hydrolysis NaOHMeOH/H₂O (3:1), 1.5 h
Acylation EDCI, solvents (DMSO/DMF)Room temperature, stirring
Amidation Cyclohexylamine, benzylamineUltrasound, Cp₂ZrCl₂ catalyst

Research Findings

  • Biological Activity : Structurally similar quinoxaline-sulfonamide derivatives exhibit PI3K inhibition , a key pathway in cancer therapy .

  • Reactivity Influencing Factors : Functional groups like the sulfonamide and quinoxaline rings enhance reactivity, enabling diverse chemical transformations .

  • Synthetic Flexibility : Reaction conditions (e.g., solvents, catalysts) can be optimized for scalability, as seen in continuous flow synthesis methods .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their pharmacological profiles:

Compound Name Key Structural Variations Biological Activity Key Findings References
4-Fluoro-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide 3-methoxyanilino, 4-fluoro-benzenesulfonamide Antiviral (potential), structural template for optimization Not directly tested in provided evidence; inferred activity based on quinoxaline-sulfonamide class effects.
B7 (4-Fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide) Morpholinosulfonyl or piperidinylsulfonyl on aniline, methyl on benzenesulfonamide PRRSV inhibition (IC50: ~5 µM) Critical role of 3-(morpholinosulfonyl)aniline for antiviral activity; inhibits type I/II PRRSV strains.
4-Methoxy-N-[3-(pentylamino)quinoxalin-2-yl]benzenesulfonamide Pentylamino on quinoxaline, 4-methoxy on benzenesulfonamide Not explicitly reported Structural simplicity highlights the impact of alkylamino vs. arylamino groups on solubility and potency.
4-(3-(4-Ethylbenzoate)thioureido)-N-(quinoxalin-2-yl)benzenesulfonamide (9) Thioureido linker with ethylbenzoate substituent Anticancer (HEPG2 IC50: 15.6 mmol L⁻¹) Enhanced cytotoxicity vs. doxorubicin (IC50: 71.8 mmol L⁻¹); synergistic with γ-irradiation.
4-Chloro-N-[3-(3-morpholin-4-ylsulfonylphenylamino)quinoxalin-2-yl]benzenesulfonamide Chloro on benzenesulfonamide, morpholinosulfonyl on aniline Not explicitly reported Substitution of fluoro with chloro may alter electronic properties; morpholine enhances solubility.
N,4-dimethyl-N-(3-sulfanylquinoxalin-2-yl)benzenesulfonamide Methyl on benzenesulfonamide, sulfanyl (-SH) on quinoxaline Not explicitly reported Sulfhydryl group may confer redox activity or metal-binding properties.

Structural and Functional Insights:

Substituents on the Aniline Moiety: The 3-(morpholinosulfonyl)aniline group in compound B7 is critical for PRRSV inhibition, likely due to enhanced hydrogen bonding or steric interactions with viral glycoproteins . Replacement with 3-methoxyanilino (as in the target compound) may reduce antiviral potency but improve metabolic stability due to decreased sulfonamide bulk.

Sulfonamide Aromatic Ring Modifications :

  • Fluoro vs. chloro substituents: Fluoro’s smaller size and higher electronegativity may optimize target binding, while chloro’s bulk could enhance hydrophobic interactions .
  • Methoxy (e.g., in ) or thioureido (e.g., in ) groups alter electronic properties and solubility, impacting cellular uptake and efficacy.

Linker Diversity :

  • Thioureido linkers (e.g., in compounds 9–11) significantly enhance anticancer activity, likely by facilitating interactions with DNA or enzyme active sites .

Pharmacological Trends:

  • Antiviral Activity : Morpholine/piperidine sulfonamide derivatives (e.g., B7) show superior inhibition of PRRSV, suggesting sulfonamide bulk and heterocyclic amines are key .
  • Anticancer Activity: Thioureido-modified quinoxalines exhibit IC50 values 3–5× lower than doxorubicin, highlighting the importance of electron-withdrawing substituents and flexible linkers .

Q & A

Q. Q1: What are the optimized synthetic routes for 4-fluoro-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide, and how do reaction conditions influence yield?

A1: Synthesis typically involves multi-step reactions:

  • Step 1: Coupling of 3-methoxyaniline with a halogenated quinoxaline derivative (e.g., 2,3-dichloroquinoxaline) under basic conditions (triethylamine in DMF or DCM) to form the anilinoquinoxaline intermediate .
  • Step 2: Sulfonylation of the intermediate with 4-fluorobenzenesulfonyl chloride, requiring precise temperature control (0–5°C) to minimize side reactions .
  • Key Conditions: Solvent polarity (DMF enhances nucleophilic substitution), catalyst selection (e.g., NaH for deprotonation), and reaction time (monitored via TLC). Yields range from 45–65% post-purification (silica gel chromatography) .

Q. Q2: Which analytical techniques are critical for confirming the structural integrity of this compound?

A2:

  • NMR Spectroscopy: 1^1H and 13^13C NMR verify substituent positions (e.g., methoxy group at δ 3.8 ppm, sulfonamide protons at δ 7.5–8.2 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks (expected [M+H]+^+ ~483.1 g/mol) and fragmentation patterns .
  • X-ray Crystallography: Resolves conformational flexibility of the quinoxaline-sulfonamide core (if crystalline) .

Advanced Mechanistic & Functional Studies

Q. Q3: How does the 4-fluoro and 3-methoxyanilino substitution pattern influence target binding in kinase inhibition assays?

A3:

  • Fluorine: Enhances electronegativity, improving hydrophobic interactions with kinase ATP pockets (e.g., PI3K or EGFR). Fluorine’s small size minimizes steric hindrance .
  • Methoxyanilino: The methoxy group modulates electronic effects (electron-donating) and stabilizes π-π stacking with aromatic residues in binding sites. Comparative studies with chloro-/methyl-substituted analogs show ~2–3x higher IC50_{50} values for methoxy variants .

Q. Q4: What in vitro models are suitable for evaluating this compound’s anticancer activity, and how do data contradictions arise?

A4:

  • Models:
    • Cell viability assays (MTT/WST-1) in cancer lines (e.g., MCF-7, A549) with IC50_{50} dose-response curves .
    • Apoptosis assays (Annexin V/PI staining) to confirm mechanism.
  • Contradictions: Discrepancies in activity (e.g., low efficacy in HeLa vs. high in HCT-116) may stem from differential expression of target kinases or off-target effects. Validate via kinase profiling (e.g., KINOMEscan) .

Structure-Activity Relationship (SAR) & Optimization

Q. Q5: How can structural modifications improve solubility without compromising activity?

A5:

  • Modifications:
    • Introduce polar groups (e.g., hydroxyl or tertiary amines) on the benzenesulfonamide moiety.
    • Replace methoxy with trifluoromethoxy to balance lipophilicity and metabolic stability .
  • Validation: LogP reduction (from ~3.5 to ~2.8) via HPLC-measured partitioning. Maintain IC50_{50} < 1 μM in target assays .

Q. Q6: What computational methods predict binding modes of this compound with biological targets?

A6:

  • Docking: Use AutoDock Vina or Schrödinger Maestro to model interactions with kinases (e.g., PI3Kγ). Prioritize poses with hydrogen bonds to hinge regions (e.g., Val882) and hydrophobic contacts with fluorophenyl groups .
  • MD Simulations: GROMACS/NAMD simulations (100 ns) assess stability of ligand-receptor complexes. RMSD < 2 Å indicates stable binding .

Methodological Challenges & Data Interpretation

Q. Q7: How to resolve conflicting cytotoxicity data between in vitro and ex vivo models?

A7:

  • Factors: Ex vivo models (e.g., patient-derived organoids) incorporate stromal interactions and metabolic variability absent in monolayer cultures.
  • Solutions:
    • Normalize data using ATP-based viability assays across models.
    • Conduct pharmacokinetic profiling (e.g., plasma protein binding, microsomal stability) to reconcile discrepancies .

Q. Q8: What strategies validate the selectivity of this compound for its intended target?

A8:

  • Selectivity Screening: Compare inhibition profiles across 100+ kinases (e.g., Eurofins KinaseProfiler). A selectivity score < 10% indicates high specificity .
  • CRISPR Knockout: Generate target-knockout cell lines (e.g., PI3Kα-KO) to confirm on-target effects via rescue experiments .

Advanced Applications & Translational Research

Q. Q9: Can this compound be adapted for dual-targeting therapies (e.g., kinase and epigenetic modulation)?

A9:

  • Hybrid Design: Conjugate with HDAC inhibitors (e.g., vorinostat-like motifs) via cleavable linkers. Test synergy in combinatorial index (CI) assays (CI < 0.9 indicates synergy) .
  • Validation: Transcriptomic profiling (RNA-seq) to confirm dual-pathway engagement .

Q. Q10: What are the challenges in scaling up synthesis for preclinical trials?

A10:

  • Challenges:
    • Low yields in sulfonylation steps due to steric hindrance.
    • Purification difficulties (HPLC vs. preparative TLC trade-offs).
  • Solutions:
    • Optimize flow chemistry for continuous sulfonylation (residence time ~30 min, 60°C) .
    • Use quality-by-design (QbD) principles for batch consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.